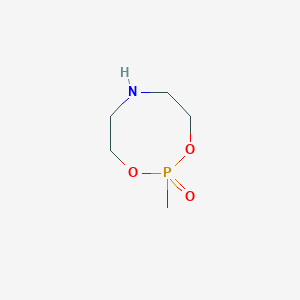
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one typically involves the reaction of a phosphorus-containing precursor with an appropriate nitrogen and oxygen source. One common method is the cyclization reaction of a phosphoramidate with an epoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, usually under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the development of drugs targeting phosphorus-related pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in phosphorylation reactions, transferring its phosphorus atom to other molecules and thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaphospholane: Another phosphorus-containing heterocycle with similar reactivity but different ring size and substitution pattern.
2-Methyl-1,3,2-dioxaphosphorinane: A compound with a similar structure but different ring size, leading to different chemical properties.
Phosphoramidates: Compounds with similar phosphorus-nitrogen-oxygen linkages but without the cyclic structure.
Uniqueness
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
105940-53-2 |
|---|---|
Formule moléculaire |
C5H12NO3P |
Poids moléculaire |
165.13 g/mol |
Nom IUPAC |
2-methyl-1,3,6,2λ5-dioxazaphosphocane 2-oxide |
InChI |
InChI=1S/C5H12NO3P/c1-10(7)8-4-2-6-3-5-9-10/h6H,2-5H2,1H3 |
Clé InChI |
YISPFMLKCRXBFQ-UHFFFAOYSA-N |
SMILES canonique |
CP1(=O)OCCNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

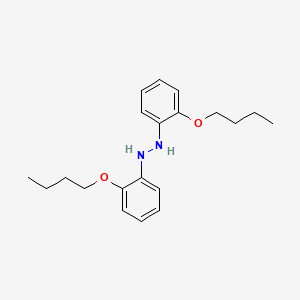
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
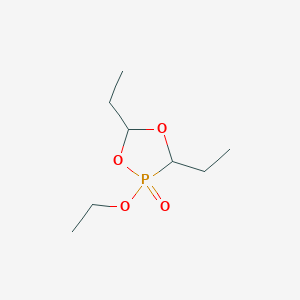

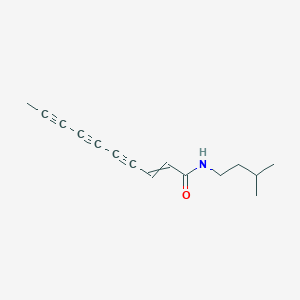
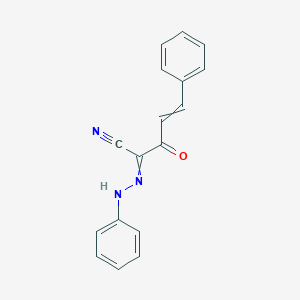
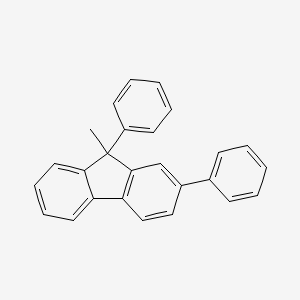
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
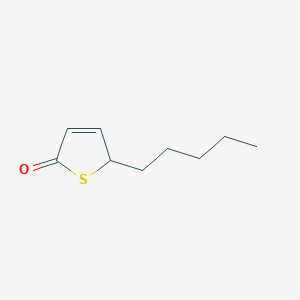
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
